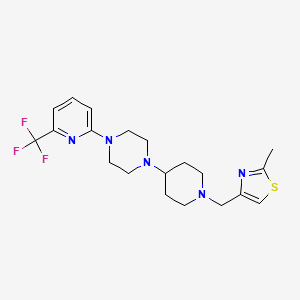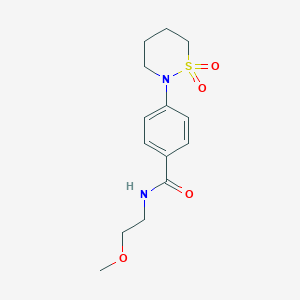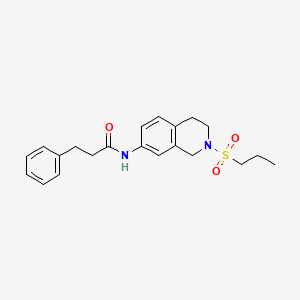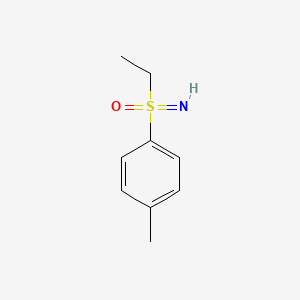
2-Methyl-4-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules characterized by the presence of a thiazole moiety coupled with piperazine and pyridinyl substituents, indicating potential biological activity. Its structural complexity allows for a wide range of chemical reactions and interactions, making it a candidate for further medicinal chemistry exploration.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of thiazolinones with various aldehydes or active methylene compounds. For similar molecules, studies describe the use of direct condensation methods, cyclization, and N-alkylation reactions to introduce the desired functional groups onto the thiazole core (El‐Emary et al., 2005), (Sharath Kumar et al., 2014).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography, revealing details about the molecule's conformation and intermolecular interactions. For structurally related compounds, studies have highlighted the importance of specific substituents on the thiazole ring in determining the overall molecular geometry and stability (Şahin et al., 2012).
Chemical Reactions and Properties
Thiazole compounds can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the functional groups present. The incorporation of piperazine and pyridinyl groups can significantly influence the molecule's reactivity and interactions with biological targets (Patel et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for determining their suitability for further development. These characteristics are influenced by the molecular structure and the presence of specific functional groups (Jishnu Suresh et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical and biological systems. These properties are influenced by the electronic structure and distribution of electrons within the molecule, which can be studied through spectroscopic methods and computational chemistry analyses (Shawish et al., 2021).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A series of thiazolidinone derivatives, including structures similar to the compound of interest, were synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. These compounds have shown significant biological activity, suggesting their potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, another study focused on synthesizing thiazolidinone derivatives for antimicrobial evaluation, highlighting the compound's role in the development of agents against bacterial and fungal infections (Patel, Kumari, & Patel, 2012).
Antiproliferative Effects
Compounds structurally related to the chemical have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. The study suggests some derivatives exhibit promising anticancer properties, indicating potential therapeutic applications in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antitumor Activity
A research effort involving the synthesis of pyrimidine derivatives containing the benzothiazole moiety, which relates closely to the compound of interest, demonstrated moderate to strong antitumor activities against various cancer cells. This finding underscores the compound's potential utility in developing new antitumor drugs (Li, Meng, Zhang, Zhou, Shan, Liu, & Zhang, 2020).
Insecticidal Properties
In the realm of agriculture, derivatives of the compound have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application is crucial for developing new, more effective agricultural pesticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have significant impacts in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Given the use of tfmp derivatives in the agrochemical and pharmaceutical industries, it can be inferred that these compounds may have significant biological activities .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5S/c1-15-24-16(14-29-15)13-26-7-5-17(6-8-26)27-9-11-28(12-10-27)19-4-2-3-18(25-19)20(21,22)23/h2-4,14,17H,5-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHLBNUJAKWLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)
![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)


![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)


![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)
![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)